Barbital

Catalog No.
S3683376
CAS No.
57-44-3
M.F
C8H12N2O3
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barbital

CAS Number

57-44-3

Product Name

Barbital

IUPAC Name

5,5-diethyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

FTOAOBMCPZCFFF-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)CC

Solubility

7460 mg/L (at 25 °C)
0.04 M

Synonyms

Barbital, Barbitone, Diemal, Diethylmalonylurea, Dormileno, Ethylbarbital, Medinal, Veronal

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)CC

Barbital, also known as veronal or 5,5-Diethylbarbituric acid, finds its primary application in scientific research as a buffer. A buffer is a solution that helps maintain a stable pH within a specific range. This stable pH is crucial for many biological processes, including enzyme activity and protein stability .

  • Biochemical assays

    Barbital serves as a component of buffer solutions used in various biochemical experiments. These experiments can include enzyme assays, cell structure staining, and electrophoresis . For example, Michaeli's buffer, a commonly used solution in biochemistry, incorporates barbital sodium for maintaining a consistent pH during enzyme activity determination .

  • Immunoelectrophoresis

    This technique separates proteins based on their size and charge. Barbital is a component of the buffer solution used in this process .

  • Hemolytic assays

    These assays study the interaction between antibodies and red blood cells. Barbital helps maintain a consistent pH in the buffer solution used for these assays .

  • Fixative solutions

    Barbital can be incorporated into fixative solutions used to preserve biological samples for further analysis .

, primarily due to its functional groups. Key reactions include:

  • Synthesis: It is synthesized through the condensation of diethylmalonic ester with urea, often in the presence of sodium ethoxide. Another method involves reacting ethyl iodide with the silver salt of barbituric acid .
  • Hydrolysis: Hydrolysis of barbital can occur under acidic conditions, leading to the formation of other derivatives or degradation products .
  • Reactions with Halogens: Barbital reacts with phosphorus pentachloride to yield chlorinated derivatives at elevated temperatures .

Barbital can be synthesized through several methods:

  • Condensation Reaction: The primary method involves condensing diethylmalonic ester with urea in an alkaline medium.
  • Alkylation: A secondary method includes alkylating the silver salt of malonylurea with ethyl iodide, which allows for the introduction of ethyl groups necessary for its hypnotic activity .
  • Alternative Synthesis: Other methods may involve variations in the starting materials or conditions, such as using different malonate derivatives .

Historically, barbital was used as a sedative and hypnotic agent in clinical settings. Its applications include:

  • Treatment of Insomnia: Barbital was prescribed to help patients sleep.
  • Anesthesia: It was used as an adjunct in anesthesia protocols.
  • Anticonvulsant: In some cases, it served as a treatment for seizures .

Barbital interacts significantly with other central nervous system depressants, including benzodiazepines and alcohol, which can exacerbate sedation and increase the risk of respiratory depression. Studies indicate that combining these substances can lead to severe adverse effects, including coma or death . Additionally, it is essential to monitor patients for signs of dependence and withdrawal when using barbital over extended periods.

Barbital belongs to a class of compounds known as barbiturates, which are derived from barbituric acid. Here are some similar compounds:

Compound NameChemical FormulaMain UseUnique Features
PhenobarbitalC₁₂H₁₂N₂O₃AnticonvulsantMore potent than barbital; commonly used today
AmobarbitalC₁₁H₁₈N₂O₃Sedative/HypnoticShorter acting; used for insomnia
SecobarbitalC₁₂H₁₈N₂O₃Sedative/HypnoticRapid onset; higher risk of dependence
AllobarbitalC₁₀H₁₂N₂O₃HypnoticLess common; used in specific cases

Uniqueness of Barbital

Barbital is unique among barbiturates because it was the first synthesized and introduced into clinical practice. Its relatively lower potency compared to other barbiturates like phenobarbital made it less favorable in modern medicine but highlights its historical significance in pharmacology. Additionally, its synthesis methods paved the way for various derivatives that have been explored for different therapeutic uses .

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

184.08479225 g/mol

Monoisotopic Mass

184.08479225 g/mol

Boiling Point

250 °C at 2.20E+01 mm Hg

Heavy Atom Count

13

LogP

0.65
0.65 (LogP)

Melting Point

190 °C
190.0 °C

UNII

5WZ53ENE2P

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

GABA Modulators

ATC Code

N - Nervous system
N05 - Psycholeptics
N05C - Hypnotics and sedatives
N05CA - Barbiturates, plain
N05CA04 - Barbital

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
GABA (ionotropic)
GABR [HSA:2554 2555 2556 2557 2558 2559 2560 2561 2562 2563 2564 2565 2566 2567 2568 55879] [KO:K05175 K05181 K05184 K05185 K05186 K05189 K05192]

Pictograms

Irritant

Irritant

Other CAS

57-44-3

Wikipedia

Barbital

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-20

Seasonal Variation of Phyto-Constituents of Tea Leaves Affects Antiproliferative Potential

Sayantan Maitra, Arnab De, Bhaskar Das, Sudipendra Nath Roy, Ranadhir Chakraborty, Amalesh Samanta, Subhrajit Bhattacharya
PMID: 30696389   DOI: 10.1080/07315724.2018.1538829

Abstract

Tea (
Linn.; family: Theaceae) is popular as a stimulant beverage across the globe and is also utilized as a functional antioxidant in alternative medicine. This study has evaluated the impact of seasonal variation on phyto-constituents of tea.
The antiproliferative potential of methanolic extracts of tea leaves collected in the rainy season (MECR) was compared with the extract of tea leaves collected in the autumn season (MECA) of the same mother plant. Evaluation of
antitumor activity was carried out in adult female Swiss albino mice groups inoculated with Ehrlich ascites carcinoma (EAC) cells. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was used to compare efficacy of MECR with that of MECA in the EAC cell line. Both qualitative and quantitative tests for phytochemical constituents present in MECA and MECR were performed. Antitumor efficacy of both the extracts was determined by evaluating different tumor markers showing dose-dependent cytotoxicity.
Statistically significant reduction in EAC-induced tumor was observed in MECR treated mice compared to MECA treated ones. Cell decimation was significantly higher with MECR treatment, where restoration of different parameters including tissue structures returned to normal. Moreover, gas chromatography-mass spectrometry (GC-MS) study revealed the presence of cyclobarbital and benzazulene derivative in MECR, which is thought to be a novel source of these chemicals.
To our knowledge, there is no report that has attempted to reveal nutritional changes in terms of efficacy and variation in anticancer constituents in tea leaves, plucked in two seasons. This study revealed a novel source of barbital and benzazulene derivative. The unique presence of cyclobarbital and benzazulene, as revealed from GC-MS data, in methanolic extract of tea leaves collected during the rainy season (MECR) may have contributed to its enhanced
(adopting MTT assay) and
(on EAC-infected Swiss albino mice) cytotoxicity vis-à-vis antiproliferative properties compared to methanolic extract of tea leaves collected during the autumn season (MECA). The nature of plucking leaves in the two selected seasons is different.


Exploring the Binding of Barbital to a Synthetic Macrocyclic Receptor. A Charge Density Study

Jonathan J Du, Jane R Hanrahan, V Raja Solomon, Peter A Williams, Paul W Groundwater, Jacob Overgaard, James A Platts, David E Hibbs
PMID: 29481082   DOI: 10.1021/acs.jpca.7b11674

Abstract

Experimental charge density distribution studies, complemented by quantum mechanical theoretical calculations, of a host-guest system composed of a macrocycle (1) and barbital (2) in a 1:1 ratio (3) have been carried out via high-resolution single-crystal X-ray diffraction. The data were modeled using the conventional multipole model of electron density according to the Hansen-Coppens formalism. The asymmetric unit of macrocycle 1 contained an intraannular ethanol molecule and an extraannular acetonitrile molecule, and the asymmetric unit of 3 also contained an intraannular ethanol molecule. Visual comparison of the conformations of the macrocyclic ring shows the rotation by 180° of an amide bond attributed to competitive hydrogen bonding. It was found that the intraannular and extraannular molecules inside were orientated to maximize the number of hydrogen bonds present, with the presence of barbital in 3 resulting in the greatest stabilization. Hydrogen bonds ranging in strength from 4 to 70 kJ mol
were the main stabilizing force. Further analysis of the electrostatic potential among 1, 2, and 3 showed significant charge redistribution when cocrystallization occurred, which was further confirmed by a comparison of atomic charges. The findings presented herein introduce the possibility of high-resolution X-ray crystallography playing a more prominent role in the drug design process.


Multicomponent Crystal of Metformin and Barbital: Design, Crystal Structure Analysis and Characterization

Linhong Cai, Lan Jiang, Cong Li, Xiaoshu Guan, Li Zhang, Xiangnan Hu
PMID: 34299653   DOI: 10.3390/molecules26144377

Abstract

The formation of most multicomponent crystals relies on the interaction of hydrogen bonds between the components, so rational crystal design based on the expected hydrogen-bonded supramolecular synthons was employed to establish supramolecular compounds with desirable properties. This theory was put into practice for metformin to participate in more therapeutic fields to search for a fast and simple approach for the screening of candidate crystal co-formers. The prediction of intermolecular synthons facilitated the successful synthesis of a new multicomponent crystal of metformin (Met) and barbital (Bar) through an anion exchange reaction and cooling crystallization method. The single crystal X-ray diffraction analysis demonstrated the hydrogen bond-based ureide/ureide and guanidine/ureide synthons were responsible for the self-assembly of the primary structural motif and extended into infinite supramolecular heterocatemeric structures.


Triboelectrification of active pharmaceutical ingredients: week acids and their salts

Kenta Fujinuma, Yuji Ishii, Yasuo Yashihashi, Estuo Yonemochi, Kiyohiko Sugano, Katsuhide Tarada
PMID: 26253375   DOI: 10.1016/j.ijpharm.2015.08.008

Abstract

The effect of salt formulation on the electrostatic property of active pharmaceutical ingredients was investigated. The electrostatic property of weak acids (carboxylic acids and amide-enole type acid) and their sodium salts was evaluated by a suction-type Faraday cage meter. Free carboxylic acids showed negative chargeability, whereas their sodium salts showed more positive chargeability than the free acids. However, no such trend was observed for amide-enole type acids.


Supramolecular phosphatases formed by the self-assembly of the bis(Zn²⁺-cyclen) complex, copper(II), and barbital derivatives in water

Mohd Zulkefeli, Yosuke Hisamatsu, Asami Suzuki, Yuya Miyazawa, Motoo Shiro, Shin Aoki
PMID: 25080369   DOI: 10.1002/asia.201402513

Abstract

In our previous paper, we reported that a dimeric Zn(2+) complex with a 2,2'-bipyridyl linker (Zn2L(1)), cyanuric acid (CA), and a Cu(2+) ion automatically assemble in aqueous solution to form 4:4:4 complex 3, which selectively catalyzes the hydrolysis of mono(4-nitrophenyl)phosphate (MNP) at neutral pH. Herein, we report that the use of barbital (Bar) instead of CA for the self-assembly with Zn2L(1) and Cu(2+) induces 2:2:2 complexation of these components, and not the 4:4:4 complex, to form supramolecular complex 6 a, the structure and equilibrium characteristics of which were studied by analytical and physical measurements. The finding show that 6 a also accelerates the hydrolysis of MNP, similarly to 3. Moreover, inspired by the crystal structure of 6 a, we prepared barbital units that contain functional groups on their side chains in an attempt to produce supramolecular phosphatases that possess functional groups near the Cu2(μ-OH)2 catalytic core so as to mimic the catalytic center of alkaline phosphatase (AP).


[Cutaneous changes in acute poisoning by barbituric acid derivatives]

B TASCHEN, H D BERGEDER
PMID: 24541471   DOI:

Abstract




DIAGNOSTIC acid in epilepsy. Nembutal-induced sleep improves E. E. G


PMID: 24540576   DOI:

Abstract




EYE surgery under pentothal anesthesia


PMID: 24540572   DOI:

Abstract




A history of the barbiturates: the lure, the controversy, the poison

Timothy Peplow
PMID: 24620500   DOI:

Abstract




Encephalopathy following barbiturate intoxication; report of a case

M A NEUMANN
PMID: 24540476   DOI:

Abstract




Explore Compound Types